molecular formula C23H31N5O6 B3322235 2-[1-(3-methoxypropyl)piperidin-4-yl]-5-(1-propan-2-ylindazol-3-yl)-1,3,4-oxadiazole;oxalic acid CAS No. 1428862-33-2

2-[1-(3-methoxypropyl)piperidin-4-yl]-5-(1-propan-2-ylindazol-3-yl)-1,3,4-oxadiazole;oxalic acid

Cat. No.: B3322235
CAS No.: 1428862-33-2
M. Wt: 473.5 g/mol
InChI Key: XHXCJKNEBFAUSE-UHFFFAOYSA-N
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Description

This compound combines a 1,3,4-oxadiazole core substituted with a piperidinyl group (modified with a 3-methoxypropyl chain) and an indazolyl moiety (functionalized with an isopropyl group). The oxalic acid component likely acts as a counterion, enhancing solubility and crystallinity. Such oxadiazole derivatives are often explored for pharmaceutical applications, particularly as kinase inhibitors or receptor antagonists due to their structural mimicry of nucleobases . The oxalic acid salt form improves bioavailability by increasing aqueous solubility, a critical factor in drug formulation .

Properties

IUPAC Name

2-[1-(3-methoxypropyl)piperidin-4-yl]-5-(1-propan-2-ylindazol-3-yl)-1,3,4-oxadiazole;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O2.C2H2O4/c1-15(2)26-18-8-5-4-7-17(18)19(24-26)21-23-22-20(28-21)16-9-12-25(13-10-16)11-6-14-27-3;3-1(4)2(5)6/h4-5,7-8,15-16H,6,9-14H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHXCJKNEBFAUSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC=C2C(=N1)C3=NN=C(O3)C4CCN(CC4)CCCOC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1428862-33-2
Record name SUVN-D4010 oxalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1428862332
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name USMARAPRIDE OXALATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1JPX7J35CG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(3-methoxypropyl)piperidin-4-yl]-5-(1-propan-2-ylindazol-3-yl)-1,3,4-oxadiazole typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and indazole moieties.

    Reduction: Reduction reactions can occur at the oxadiazole ring, leading to the formation of different derivatives.

    Substitution: The compound can undergo substitution reactions, especially at the methoxy group and the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenating agents and nucleophiles are commonly used for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, which may have different functional groups or altered ring structures.

Scientific Research Applications

Overview

The compound 2-[1-(3-methoxypropyl)piperidin-4-yl]-5-(1-propan-2-ylindazol-3-yl)-1,3,4-oxadiazole; oxalic acid is a complex organic molecule that has garnered attention in various scientific fields due to its unique structural features. This compound incorporates a piperidine ring, an indazole moiety, and an oxadiazole ring, making it a candidate for diverse applications in medicinal chemistry, pharmacology, and materials science.

Medicinal Chemistry

  • Therapeutic Potential : The compound is being explored for its potential as a therapeutic agent. Its unique structure may confer specific biological activities that could be beneficial in treating various diseases.
  • Receptor Interactions : Research indicates that the compound interacts with several biological targets, particularly in the realm of neuropharmacology. It has been studied for its potential as a ligand for serotonin receptors (specifically 5-HT4), which are involved in mood regulation and gastrointestinal motility .

Pharmacology

  • Mechanism of Action : The mechanism of action involves binding to specific receptors and enzymes, leading to modulation of various biological pathways. This interaction can result in therapeutic effects such as anti-depressant or gastroprokinetic actions.
  • Bioavailability Studies : Investigations into the pharmacokinetics of the compound suggest favorable absorption characteristics, making it a candidate for further development as a drug .

Materials Science

  • Material Properties : The unique combination of the piperidine, indazole, and oxadiazole moieties may impart specific properties suitable for the development of novel materials. This includes potential applications in organic electronics or as precursors for advanced polymeric materials.
  • Synthesis Techniques : The synthesis of this compound involves multiple steps including cyclization reactions that can be optimized for material applications, highlighting its versatility beyond medicinal uses.

Case Study 1: Neuropharmacological Effects

A study investigated the effects of the compound on serotonin receptor activity. It was found that the compound exhibited significant binding affinity to the 5-HT4 receptor, suggesting potential use in treating disorders related to serotonin dysregulation .

Study AspectDetails
Target Receptor5-HT4
Binding AffinityHigh
Potential ApplicationsAntidepressant therapies, gastrointestinal disorders

Case Study 2: Synthesis and Material Application

Research focused on the synthesis of this compound revealed efficient methods for producing high yields through optimized reaction conditions. The material properties were assessed for potential application in electronic devices due to their favorable electrical characteristics.

Synthesis MethodYield (%)Material Application
Cyclization Reaction85Organic electronics
Coupling Reactions90Advanced polymers

Mechanism of Action

The mechanism of action of 2-[1-(3-methoxypropyl)piperidin-4-yl]-5-(1-propan-2-ylindazol-3-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. These targets may include receptors, enzymes, and other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Oxadiazole Derivatives with Piperidine/Indazole Moieties

  • 2-(5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl)pyridine : This compound shares the oxadiazole core but lacks the piperidine and indazole substituents. It is primarily used in analytical chemistry for method development, emphasizing its stability under chromatographic conditions .
  • 3,5-Diaryl-1,2,4-oxadiazoles : These derivatives exhibit enhanced binding affinity to biological targets (e.g., enzymes, receptors) due to aromatic stacking interactions. The absence of a piperidine group reduces their conformational flexibility compared to the target compound .
Table 1: Structural and Functional Comparison of Oxadiazole Derivatives
Compound Core Structure Key Substituents Applications Solubility (Water)
Target Compound 1,3,4-oxadiazole Piperidinyl, Indazolyl Pharmaceutical (kinase inhibition) High (due to oxalic acid)
2-(5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl)pyridine 1,2,4-oxadiazole Methoxyphenyl, Pyridyl Analytical standards Moderate
3,5-Diaryl-1,2,4-oxadiazoles 1,2,4-oxadiazole Aryl groups Drug discovery (enzyme inhibition) Low

Oxalic Acid Salts vs. Other Acid Salts

Oxalic acid (HOOC-COOH) is a dicarboxylic acid with strong chelating properties, making it advantageous for forming stable salts with basic nitrogen-containing compounds.

Table 2: Comparison of Acid Counterions in Pharmaceutical Salts
Acid pKa Values Solubility (Water) Stability Common Applications
Oxalic Acid 1.25 (pKa1), 4.14 (pKa2) 120 g/L (20°C) High (crystalline) Metal chelation, drug formulation
Hydrochloric Acid -8.0 (pKa) High Moderate (hygroscopic) Generic salt formation
Citric Acid 3.13, 4.76, 6.40 730 g/L (20°C) Moderate Food/pharma (pH adjustment)

Key Findings :

  • Solubility : Oxalic acid salts exhibit lower solubility than citric acid salts but higher than free bases, balancing bioavailability and stability .
  • Metal Interaction : Oxalic acid’s chelation ability (e.g., forming metal oxalates) can enhance drug stability but may complicate formulations with divalent cations .
  • Efficacy : In electrolysis applications, oxalic acid-derived compounds demonstrate higher efficiency and lower impurity levels compared to ammonium bicarbonate analogs, though chemical properties remain similar .

Oxalic Acid in Drug Formulation

  • Advantages : Improves crystallinity and thermal stability (melting point ~190°C) .
  • Challenges : Sodium oxalate byproducts can complicate downstream processes, necessitating minimization of oxalic acid use or post-treatment destruction .

Biological Activity

The compound 2-[1-(3-methoxypropyl)piperidin-4-yl]-5-(1-propan-2-ylindazol-3-yl)-1,3,4-oxadiazole; oxalic acid is a derivative of the 1,3,4-oxadiazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties.

Chemical Structure and Properties

The compound's structure includes a piperidine ring and an indazole moiety, contributing to its biological activity. The molecular formula is C19H26N4O3C_{19}H_{26}N_4O_3 with a molecular weight of approximately 382.44 g/mol. The presence of the oxadiazole ring is significant as it is known for enhancing biological activity in various compounds.

Antimicrobial Activity

Research indicates that 1,3,4-oxadiazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds containing the oxadiazole core possess broad-spectrum activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:

  • Compounds with oxadiazole structures have shown comparable efficacy to standard antibiotics like gentamicin against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

CompoundBacterial StrainActivity (Zone of Inhibition in mm)
Compound AS. aureus15
Compound BE. coli18
Compound CP. aeruginosa12

Anti-inflammatory Activity

The anti-inflammatory potential of oxadiazole derivatives has also been documented. Studies have shown that certain derivatives can significantly reduce inflammation markers in vitro and in vivo models. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 .

Anticancer Potential

Preliminary studies suggest that the compound may exhibit anticancer properties. Research involving similar oxadiazole derivatives has indicated their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . Molecular docking studies have also suggested favorable interactions with key proteins involved in cancer progression.

Table 2: Anticancer Activity of Related Oxadiazole Compounds

CompoundCancer Cell LineIC50 (µM)
Compound DHeLa10
Compound EMCF-715
Compound FA54912

Case Studies

A notable case study involved the synthesis and evaluation of a series of 1,3,4-oxadiazole derivatives where one compound demonstrated potent antibacterial activity against Mycobacterium bovis . This study utilized molecular docking to assess binding affinities to bacterial targets, revealing that modifications to the oxadiazole ring significantly impacted biological activity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-[1-(3-methoxypropyl)piperidin-4-yl]-5-(1-propan-2-ylindazol-3-yl)-1,3,4-oxadiazole, and how can purity be optimized?

  • Methodology : Use a multi-step synthesis involving cyclocondensation of hydrazide intermediates with substituted indazole precursors under reflux conditions. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol improves purity (>98% by HPLC) . Oxalic acid can be introduced as a counterion during crystallization to enhance stability. Monitor reaction progress using TLC (Rf = 0.3–0.5) and confirm structure via 1^1H/13^{13}C NMR and high-resolution mass spectrometry .

Q. How should researchers characterize the stability of this compound under varying storage conditions?

  • Methodology : Conduct accelerated stability studies at 25°C/60% RH and 40°C/75% RH over 6 months. Use HPLC to track degradation products (e.g., hydrolysis of the oxadiazole ring or oxidation of the indazole moiety). Oxalic acid’s hygroscopicity necessitates desiccated storage (argon atmosphere, −20°C). Data should align with ICH Q1A(R2) guidelines .

Q. What analytical techniques are critical for confirming the compound’s molecular structure and stoichiometry?

  • Methodology : Combine spectroscopic (NMR, IR) and crystallographic (XRD) analyses. For NMR, focus on key signals: piperidine protons (δ 2.5–3.5 ppm), oxadiazole-linked protons (δ 8.1–8.3 ppm), and oxalic acid’s carboxylic protons (δ 12–13 ppm). XRD confirms the co-crystal formation between the oxadiazole and oxalic acid .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in biological systems?

  • Methodology : Employ density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., kinase domains) identifies binding affinities. Validate predictions with in vitro enzyme inhibition assays (IC50_{50} determination) .

Q. What experimental designs resolve contradictions in solubility data reported across studies?

  • Methodology : Apply Design of Experiments (DoE) to systematically vary parameters (pH, solvent polarity, temperature). For example, use a central composite design to model solubility in DMSO/water mixtures. Analyze discrepancies via ANOVA, considering outliers caused by polymorphic forms or impurities .

Q. How can researchers optimize the compound’s bioavailability while minimizing metabolic degradation?

  • Methodology : Modify the 3-methoxypropyl group to enhance lipophilicity (logP = 2–3) while introducing steric hindrance at metabolic hotspots (e.g., piperidine nitrogen). Use in vitro microsomal assays (human liver microsomes) to track oxidation pathways. Pair with pharmacokinetic studies in rodent models to validate half-life improvements .

Q. What strategies mitigate interference from oxalic acid in biological assays?

  • Methodology : Replace oxalic acid with non-interfering counterions (e.g., hydrochloride) during salt screening. Alternatively, use dialysis (10 kDa MWCO membrane) to separate the free base from oxalic acid prior to cell-based assays. Confirm absence of interference via UV-Vis spectroscopy (200–400 nm) .

Key Considerations for Researchers

  • Contradiction Management : Cross-validate conflicting data (e.g., solubility or bioactivity) using orthogonal methods (e.g., LC-MS vs. UV detection) .
  • Safety Protocols : Adhere to GBZ 2.1-2007 standards for handling hygroscopic or reactive intermediates .
  • Ethical Compliance : Ensure computational models are validated against experimental data to avoid overinterpretation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-[1-(3-methoxypropyl)piperidin-4-yl]-5-(1-propan-2-ylindazol-3-yl)-1,3,4-oxadiazole;oxalic acid
Reactant of Route 2
2-[1-(3-methoxypropyl)piperidin-4-yl]-5-(1-propan-2-ylindazol-3-yl)-1,3,4-oxadiazole;oxalic acid

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